1,3,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
2,4,7-trimethyl-6-(2-methylphenyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-10-7-5-6-8-12(10)22-11(2)9-21-13-14(18-16(21)22)19(3)17(24)20(4)15(13)23/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMREIWIMKOGQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors.
Substitution Reactions:
Tolyl Group Introduction: The o-tolyl group is introduced via a Friedel-Crafts alkylation reaction, where the purine core reacts with o-tolyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the purine core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Aluminum chloride for Friedel-Crafts reactions, palladium catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield purine oxides, while reduction can produce various reduced purine derivatives.
Scientific Research Applications
1,3,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1,3,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Receptor Affinity
The imidazopurine-dione scaffold allows for diverse substitutions, significantly impacting pharmacological profiles:
- Key Insight: The presence of fluorinated arylpiperazine chains (e.g., 2-fluorophenyl in AZ-853) enhances 5-HT1A receptor binding compared to non-fluorinated analogs. The trifluoromethyl group in AZ-861 further increases potency but may reduce metabolic stability .
Pharmacodynamic and Pharmacokinetic Profiles
- Antidepressant Efficacy :
- Metabolic Stability :
- Side Effects: AZ-853 induced weight gain and α1-adrenolytic effects (lowering blood pressure), whereas AZ-861 caused lipid metabolism disturbances without weight changes .
Selectivity Over Phosphodiesterases (PDEs)
Imidazopurine-dione derivatives generally show low inhibitory activity against PDE4B and PDE10A, reducing risks of PDE-related side effects (e.g., nausea, emesis) common in non-selective PDE inhibitors .
Comparative Analysis with Non-Antidepressant Analogs
- Anticancer Agent CB11 : A 3-butyl-1,6,7-trimethyl derivative acts as a PPARγ agonist, inducing apoptosis in NSCLC cells via ROS production . This highlights the scaffold’s versatility but underscores the importance of substituents in defining therapeutic targets.
- TGF-β Inhibitors : 3-(2-Chlorobenzyl)-1,7-dimethyl derivatives suppress TGF-β activity, suggesting anti-fibrotic and anti-cancer applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
